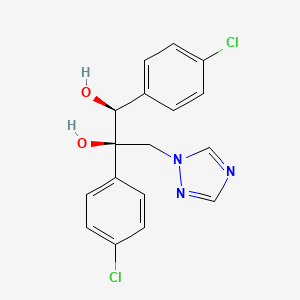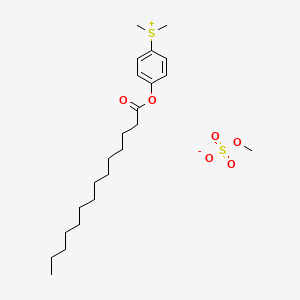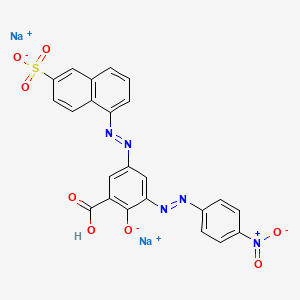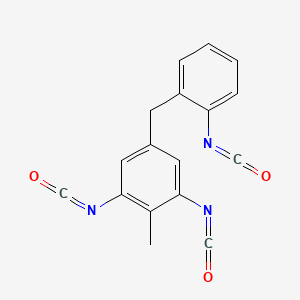
1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- is a complex organic compound that belongs to the class of triazole derivatives. This compound is known for its significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a triazole ring and chlorophenyl groups, contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile compound under acidic or basic conditions.
Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the triazole intermediate.
Formation of the Propanediol Backbone: The final step involves the formation of the propanediol backbone through a condensation reaction between the triazole-chlorophenyl intermediate and a suitable diol precursor.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- involves its interaction with molecular targets and pathways in biological systems. The triazole ring and chlorophenyl groups play a crucial role in its binding to specific enzymes or receptors, leading to the modulation of biological processes. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects.
類似化合物との比較
Similar Compounds
1,2-Propanediol, 1,2-bis(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)-: This compound has fluorophenyl groups instead of chlorophenyl groups.
1,2-Propanediol, 1,2-bis(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)-: This compound has bromophenyl groups instead of chlorophenyl groups.
Uniqueness
The uniqueness of 1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- lies in its specific combination of the triazole ring and chlorophenyl groups, which confer distinct chemical properties and biological activities. Compared to its fluorinated and brominated analogs, the chlorinated compound may exhibit different reactivity and potency in various applications.
特性
CAS番号 |
107741-27-5 |
|---|---|
分子式 |
C17H15Cl2N3O2 |
分子量 |
364.2 g/mol |
IUPAC名 |
(1S,2R)-1,2-bis(4-chlorophenyl)-3-(1,2,4-triazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C17H15Cl2N3O2/c18-14-5-1-12(2-6-14)16(23)17(24,9-22-11-20-10-21-22)13-3-7-15(19)8-4-13/h1-8,10-11,16,23-24H,9H2/t16-,17-/m0/s1 |
InChIキー |
CSFMHUPEOLNPQD-IRXDYDNUSA-N |
異性体SMILES |
C1=CC(=CC=C1[C@@H]([C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O)Cl |
正規SMILES |
C1=CC(=CC=C1C(C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















